Structural Differentiation: 3,5-Dimethyl-4-Phenyl Pyrazole vs. Unsubstituted 4-Phenyl Pyrazole Analog on BRAF Kinase Selectivity
In a well-characterized class of N,N′-disubstituted urea pyrazoles evaluated as anti-melanoma agents, the compound bearing a 3,5-dimethyl-4-phenyl substituted pyrazole (closely analogous to the target compound's pyrazole motif) displayed a BRAF-V600E IC50 of 0.066 μM and an A375 melanoma cell GI50 of 0.81 μM, which was comparable to the clinical BRAF inhibitor vemurafenib and more potent than the unsubstituted pyrazole-3-amine urea derivatives previously reported [1]. The 3,5-dimethyl groups on the pyrazole ring are proposed to occupy hydrophobic pockets in the BRAF kinase domain, enhancing binding affinity relative to des-methyl analogs. While direct head-to-head data for the target compound versus its des-methyl analog (CAS 2034513-04-5) are not publicly available, this cross-study SAR precedent supports the hypothesis that the 3,5-dimethyl-4-phenyl substitution pattern confers a meaningful selectivity and potency advantage over 4-phenyl-only analogs.
| Evidence Dimension | BRAF-V600E kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Compound with 3,5-dimethyl-4-phenylpyrazole-urea motif: BRAF-V600E IC50 = 0.066 μM; A375 melanoma GI50 = 0.81 μM (FN10 analog data) |
| Comparator Or Baseline | Unsubstituted pyrazole-3-amine urea derivatives previously reported by the same group: less potent than FN10; vemurafenib (clinical BRAF inhibitor): comparable to FN10 |
| Quantified Difference | FN10 (bearing 3,5-dimethyl motif) is more potent than unsubstituted pyrazole-urea derivatives; potency comparable to vemurafenib |
| Conditions | In vitro BRAF-V600E kinase inhibition assay; A375 human melanoma cell line antiproliferation assay |
Why This Matters
For procurement decisions in BRAF-targeted drug discovery programs, the 3,5-dimethyl-4-phenyl pyrazole substitution is a critical structural feature linked to enhanced BRAF-V600E potency that is absent in the unsubstituted 4-phenyl analog (CAS 2034513-04-5), making this compound a more relevant tool compound for melanoma target engagement studies.
- [1] Ruan, B.-F., et al. Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N′-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chemistry & Biodiversity, 2018, 15(6), e1700504. Compound FN10: BRAF-V600E IC50 = 0.066 μM; A375 GI50 = 0.81 μM. PMID: 29687639. View Source
